molecular formula C15H13N3O2S2 B11166265 N-(5-benzyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide

N-(5-benzyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide

Cat. No.: B11166265
M. Wt: 331.4 g/mol
InChI Key: GMCCOZXQQFIOHO-UHFFFAOYSA-N
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Description

N-(5-benzyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the thiadiazole ring, which contains two nitrogen atoms and one sulfur atom, imparts unique properties to these compounds, making them valuable in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-benzyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide typically involves the reaction of 5-benzyl-1,3,4-thiadiazole-2-amine with benzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(5-benzyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the sulfonamide group can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups using electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Electrophilic reagents like alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted thiadiazole derivatives.

Mechanism of Action

The mechanism of action of N-(5-benzyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes and proteins involved in cell proliferation and survival. The compound can induce apoptotic cell death in cancer cells by blocking the cell cycle at specific phases . Additionally, it may interact with cellular receptors and signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-benzyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide stands out due to its unique combination of the benzyl and benzenesulfonamide groups, which contribute to its distinct biological activities. Its ability to inhibit cancer cell proliferation and induce apoptosis makes it a promising candidate for further research in anticancer drug development.

Properties

Molecular Formula

C15H13N3O2S2

Molecular Weight

331.4 g/mol

IUPAC Name

N-(5-benzyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide

InChI

InChI=1S/C15H13N3O2S2/c19-22(20,13-9-5-2-6-10-13)18-15-17-16-14(21-15)11-12-7-3-1-4-8-12/h1-10H,11H2,(H,17,18)

InChI Key

GMCCOZXQQFIOHO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NN=C(S2)NS(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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